Evidence 1: Scaffold Architecture Differentiates 503431-53-6 from Glycyclamide and Metahexamide
The core scaffold of 503431-53-6 is a hydrazodicarboxamide (N–N bridged bis-urea), whereas glycyclamide (CAS 664-95-9) and metahexamide (CAS 565-33-3) contain a single sulfonylurea linkage [1]. This structural difference increases the hydrogen-bond donor count from 2 (glycyclamide) to 4 for 503431-53-6 and raises the molecular weight from 296.39 to 354.43 g/mol [2]. The N–N bond introduces a torsional constraint that restricts the relative orientation of the two urea planes, a feature absent in single-urea analogs [3].
| Evidence Dimension | Hydrogen-bond donor count and molecular weight |
|---|---|
| Target Compound Data | HBD = 4; MW = 354.43 g/mol; scaffold = hydrazodicarboxamide (bis-urea with N–N bridge) |
| Comparator Or Baseline | Glycyclamide: HBD = 2; MW = 296.39 g/mol; scaffold = single sulfonylurea. Metahexamide: HBD = 3; MW = 311.40 g/mol; scaffold = single sulfonylurea with aniline substituent. |
| Quantified Difference | ΔHBD = +2 vs. glycyclamide; ΔMW = +58.04 g/mol vs. glycyclamide |
| Conditions | Structural comparison based on IUPAC names and PubChem records |
Why This Matters
The additional hydrogen-bond donors and altered scaffold geometry affect protein-ligand recognition, potentially enabling isoform-selective CA binding unattainable with simpler sulfonylureas.
- [1] Kuujia.com. Structural and nomenclature data for 503431-53-6. https://www.kuujia.com/cas-503431-53-6.html (accessed 2026-05-09). View Source
- [2] NCBI PubChem. Compound summaries for Glycyclamide (CID 12628) and Metahexamide (CID 2310). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-09). View Source
- [3] Sildrug IBD. EOS19986 fingerprint and descriptor data. https://sildrug.ibb.waw.pl/ecbd/EOS19986/ (accessed 2026-05-09). View Source
